

In-Depth Technical Guide: Synthesis of AMOZ-CHPh-3-O-C-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMOZ-CHPh-3-O-C-acid

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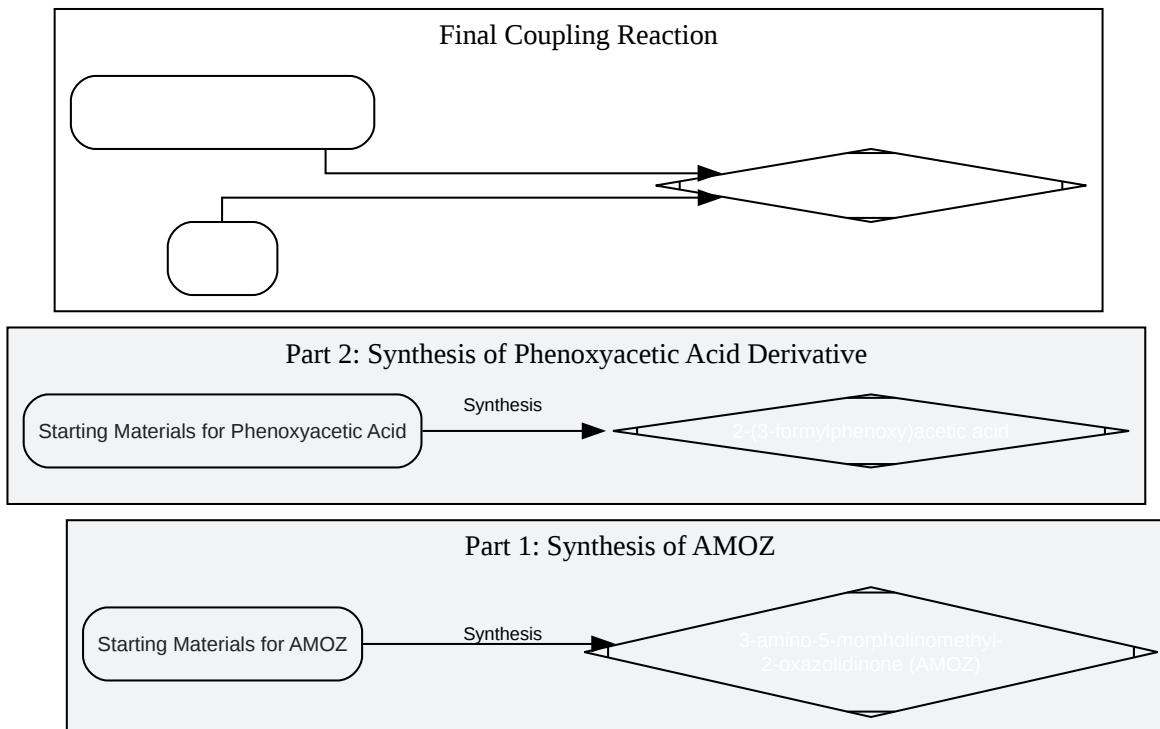
For Researchers, Scientists, and Drug Development Professionals

Introduction

AMOZ-CHPh-3-O-C-acid, with the IUPAC name 2-[3-[(E)-[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]iminomethyl]phenoxy]acetic acid, is a hapten used in the development of immunoassays for the detection of the furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Furaltadone is a nitrofuran antibiotic, and its metabolite AMOZ is a key marker for monitoring its use in food-producing animals. This technical guide provides a detailed overview of the synthesis pathway for **AMOZ-CHPh-3-O-C-acid**, including experimental protocols and quantitative data, based on established scientific literature.

Synthesis Pathway Overview

The synthesis of **AMOZ-CHPh-3-O-C-acid** is a two-step process. The first part of the synthesis involves the preparation of the core intermediate, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). The second part is the derivatization of AMOZ with 2-(3-formylphenoxy)acetic acid to yield the final product.



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Caption: Overall synthesis strategy for **AMOZ-CHPh-3-O-C-acid**.

Part 1: Synthesis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)

The synthesis of the pivotal intermediate, AMOZ, is a critical first step.

Experimental Protocol:

A detailed experimental protocol for the synthesis of AMOZ is outlined in the scientific literature.

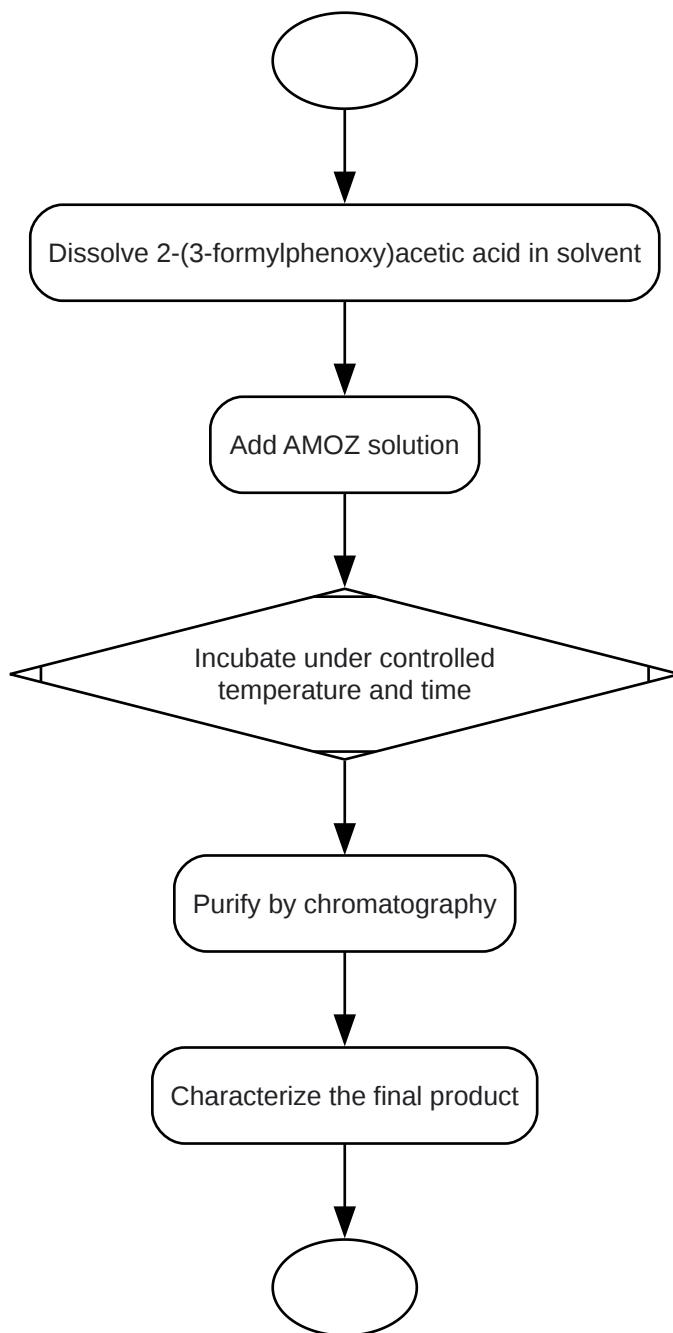
Part 2: Synthesis of AMOZ-CHPh-3-O-C-acid

The final step in the synthesis is the coupling of AMOZ with 2-(3-formylphenoxy)acetic acid. This reaction forms an imine bond between the amino group of AMOZ and the aldehyde group of the phenoxyacetic acid derivative.

Experimental Protocol:

The derivatization of AMOZ to **AMOZ-CHPh-3-O-C-acid** is achieved through the following procedure, as detailed by Xu et al. (2013) in the journal Talanta.[\[1\]](#)

- Dissolution of Reactants: 2-(3-formylphenoxy)acetic acid is dissolved in a suitable solvent.
- Addition of AMOZ: A solution of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is added to the reaction mixture.
- Reaction Conditions: The reaction is allowed to proceed under specific temperature and time conditions to ensure the formation of the imine linkage.
- Purification: The final product, **AMOZ-CHPh-3-O-C-acid**, is purified from the reaction mixture using appropriate chromatographic techniques.



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Caption: Experimental workflow for the synthesis of **AMOZ-CHPh-3-O-C-acid**.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **AMOZ-CHPh-3-O-C-acid**.

Parameter	Value	Reference
Reactants		
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)	1.0 mmol	[2]
2-(3-formylphenoxy)acetic acid	1.5 mmol	[2]
Solvent		
Dried Methanol	5 mL	[2]
Reaction Conditions		
Temperature	65 °C	[2]
Time	Overnight	
Yield		
Not explicitly stated in abstract	-	
Product Characterization		
Method	Thin-Layer Chromatography (TLC)	

Conclusion

The synthesis of **AMOZ-CHPh-3-O-C-acid** is a well-documented process that is crucial for the development of sensitive and specific immunoassays for the detection of nitrofuran antibiotic residues in food products. This guide provides a comprehensive overview of the synthesis pathway, including detailed experimental protocols and quantitative data, to aid researchers and professionals in the fields of chemistry and drug development. The provided diagrams offer a clear visualization of the synthesis strategy and experimental workflow, facilitating a deeper understanding of the process.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide: Synthesis of AMOZ-CHPh-3-O-C-acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388571#synthesis-pathway-for-amoz-chph-3-o-c-acid]

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